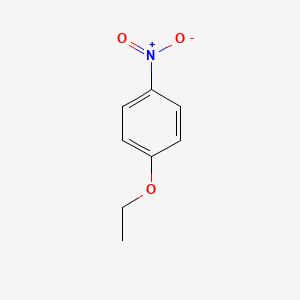

4-Nitrophenetole

Descripción

Significance and Scope of Research on Nitroaromatic Ethers

Nitroaromatic compounds, characterized by the presence of at least one nitro group attached to an aromatic ring, represent a significant class of industrial chemicals. nih.gov The strong electronegativity of the nitro group, stemming from the electron-deficient oxygen atoms bonded to a partially positive nitrogen atom, imparts unique properties to these molecules, making them crucial in various chemical syntheses. nih.gov When attached to a benzene (B151609) ring, the nitro group delocalizes the π-electrons, a characteristic that makes it a key functional group. nih.gov

Within this broad category, nitroaromatic ethers, such as 4-nitrophenetole, hold particular importance. Ethers, with the general formula R-O-R', are a class of organic compounds where a hydrogen atom in the hydroxyl group of an alcohol or phenol (B47542) is replaced by a hydrocarbon group. alfa-chemistry.com Aryl and alkyl ethers are integral to the structure of numerous pharmaceutical compounds due to their distinct physicochemical properties. alfa-chemistry.com The stability of the ether linkage (R-O-R') makes them relatively unreactive and thus excellent solvents for a wide range of chemical reactions. alfa-chemistry.comsolubilityofthings.com

The research on nitroaromatic ethers is extensive, driven by their utility as intermediates in the synthesis of a wide array of commercially important products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govresearchgate.net For instance, this compound serves as a precursor in the production of other valuable chemicals.

Historical Context of this compound in Chemical Synthesis

The synthesis of this compound is historically linked to the chemistry of its precursor, 4-nitrophenol (B140041). A common method for preparing this compound involves the Williamson ether synthesis. This reaction entails dissolving metallic sodium in absolute ethanol (B145695) to form sodium ethoxide. Subsequently, 4-nitrophenol is added, followed by the addition of ethyl iodide or ethyl bromide, and the mixture is heated under reflux. prepchem.com

The broader history of related compounds, such as 4-nitrophenol, dates back to the 19th century. For example, a three-step procedure to synthesize paracetamol, which involves the nitration of phenol to produce 4-nitrophenol as an intermediate, was first proposed by J. von Mering in 1893. researchgate.net The nitration of phenol typically yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. wikipedia.org The development of methods to selectively synthesize the para isomer has been a significant area of research.

Current Research Frontiers and Unresolved Questions for this compound

Current research involving this compound and related nitroaromatic compounds is multifaceted, focusing on enhancing synthesis efficiency, exploring new applications, and understanding their environmental implications. A significant area of investigation is the catalytic reduction of nitroaromatics. For example, the reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a key step in various industrial processes and is the subject of extensive research, often employing metal nanoparticles as catalysts. researchgate.netmdpi.com This research is relevant to this compound as the reduction of its nitro group to an amine (to form p-phenetidine) is a crucial transformation.

The development of green and sustainable synthetic methods is another major frontier. alfa-chemistry.com This includes the use of environmentally benign catalysts and solvents to minimize hazardous waste. alfa-chemistry.com For instance, research into microwave-assisted and sonochemical reactions for ether synthesis aims to improve energy efficiency and reaction yields. alfa-chemistry.com

Furthermore, the detection and remediation of nitroaromatic compounds in the environment are active areas of research. nih.govacs.org While much of this work focuses on more common pollutants like 4-nitrophenol, the methodologies being developed, such as electrochemical sensors and advanced oxidation processes, could be applicable to this compound. mdpi.comacs.orgresearchgate.net

Unresolved questions primarily revolve around optimizing the selective synthesis of this compound to avoid the formation of byproducts and developing more efficient and environmentally friendly catalytic systems for its conversion to valuable downstream products. Further research is also needed to fully characterize its metabolic pathways and long-term environmental fate.

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPKEYHUZKMWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026655 | |

| Record name | 1-Ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Hawley] Deep brown crystals; [MSDSonline] | |

| Record name | 4-Nitrophenetole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

283 °C | |

| Record name | 4-NITROPHENETOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

90 °C | |

| Record name | 4-Nitrophenetole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN WATER, ALCOHOL; SOL IN HOT PETROLEUM ETHER; VERY SOL IN HOT ALCOHOL, DIETHYL ETHER; SOL IN ALL PROPORTIONS IN ACETONE, BENZENE | |

| Record name | 4-NITROPHENETOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1176 AT 100 °C/4 °C | |

| Record name | 4-NITROPHENETOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00623 [mmHg] | |

| Record name | 4-Nitrophenetole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PRISMS FROM ALCOHOL, WATER OR ETHER | |

CAS No. |

100-29-8 | |

| Record name | p-Nitrophenetole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenetole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROPHENETOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0A69I1MCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROPHENETOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

60 °C | |

| Record name | 4-NITROPHENETOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 4 Nitrophenetole and Its Derivatives

Established Synthetic Pathways for 4-Nitrophenetole

The industrial production of this compound primarily relies on two well-established synthetic routes: the Williamson ether synthesis starting from 4-nitrophenol (B140041), and the direct nitration of phenetole (B1680304).

The most common laboratory and industrial method for preparing this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of an ethyl halide by the phenoxide ion derived from 4-nitrophenol. researchgate.netresearchgate.net The synthesis begins with the deprotonation of 4-nitrophenol using a suitable base, such as sodium ethoxide, to form the sodium 4-nitrophenoxide salt. This salt then reacts with an ethylating agent, typically ethyl iodide or ethyl bromide, via an SN2 mechanism to yield this compound. researchgate.netresearchgate.netnih.gov The reaction is typically carried out by heating the mixture under reflux in a solvent like absolute ethanol (B145695). nih.gov A typical procedure involves dissolving metallic sodium in absolute ethanol to generate sodium ethoxide, followed by the addition of 4-nitrophenol and then the ethyl halide. nih.gov After several hours of reflux, the product is isolated by distillation and recrystallization, with reported yields around 60%. nih.gov

An alternative, though less direct, pathway involves the nitration of phenetole . Phenetole can be nitrated using a mixture of nitric acid and sulfuric acid. However, this method typically produces a mixture of ortho- and para-isomers (2-nitrophenetole and this compound), requiring subsequent separation steps. The ethoxy group is an ortho-, para-director, meaning the nitration will yield both isomers. nih.gov The separation of these isomers can be challenging, making this route less efficient for the specific production of the para-isomer compared to the Williamson ether synthesis starting from the correctly substituted precursor.

Advanced Strategies for Regioselective Functionalization of Phenetoles

To improve the efficiency and selectivity of phenetole functionalization, particularly nitration and etherification, several advanced strategies have been developed. These methods aim to enhance regioselectivity, increase yields, and utilize more environmentally benign reagents.

Selective Nitration Techniques

Achieving high regioselectivity in the nitration of aromatic compounds like phenetole is a significant challenge. The goal is to maximize the formation of the desired para-isomer over the ortho-isomer. Research into the nitration of phenols, which is chemically similar, provides valuable insights.

Several modern nitrating systems have been shown to favor para-substitution. The use of metal nitrates , such as copper(II) nitrate (B79036) (Cu(NO₃)₂), often in conjunction with a solid support like silica (B1680970) gel, can significantly alter the ortho/para isomer ratio. tdcommons.org Studies on phenol (B47542) nitration have demonstrated that using Cu(NO₃)₂ in solvents like acetone (B3395972) can increase the proportion of the para-isomer. tdcommons.org Another effective method involves the use of bismuth subnitrate in the presence of thionyl chloride . This system is believed to generate nitryl chloride (NO₂Cl) in situ, which acts as the nitrating species and can lead to high yields of para-nitro derivatives for moderately reactive aromatics. nih.gov

Furthermore, employing solid acid catalysts or heterogeneous reaction conditions can enhance para-selectivity. organic-chemistry.org For instance, nitration using ammonium (B1175870) nitrate and potassium bisulfate (NH₄NO₃/KHSO₄) has been reported as a regioselective method, although it tends to favor ortho-nitration in many phenols. organic-chemistry.org The choice of solvent and the use of phase-transfer catalysts can also influence the isomer distribution. Zeolites have also been investigated as shape-selective catalysts in nitration reactions, where the pore structure of the zeolite can sterically hinder the formation of the bulkier ortho-isomer, thereby favoring the para-product. mdpi.com Another approach to enhance para-selectivity is to use a protecting group strategy. For example, a phenol can be converted to a diphenyl oxalate (B1200264) derivative, which is then nitrated. The bulky oxalate group sterically hinders the ortho-positions, leading to preferential nitration at the para-position. Subsequent hydrolysis then yields the 4-nitrophenol derivative with high selectivity. scientific.net

Etherification Strategies

The Williamson ether synthesis remains the cornerstone of etherification for producing compounds like this compound. researchgate.net Advanced strategies focus on optimizing the reaction conditions to improve yields and reaction times. One significant improvement is the use of phase-transfer catalysis (PTC) . chemicalbook.com In the synthesis of this compound, the 4-nitrophenoxide ion is typically in an aqueous or solid phase, while the ethyl halide is in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the phenoxide nucleophile from the aqueous/solid phase to the organic phase where the reaction occurs. This technique can significantly accelerate the reaction rate and improve yields by overcoming the immiscibility of the reactants. chemicalbook.com

The choice of solvent and base is also critical. While traditional methods use sodium ethoxide in ethanol, other systems can be employed. For instance, using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can efficiently generate the phenoxide, which can then react with the ethyl halide. Microwave-assisted synthesis is another advanced technique that can dramatically reduce reaction times for the Williamson ether synthesis from hours to minutes by providing rapid and uniform heating. chemicalbook.com

| Etherification Strategy | Key Features | Advantages |

| Traditional Williamson Synthesis | Sodium ethoxide in ethanol, reflux | Well-established, straightforward |

| Phase-Transfer Catalysis (PTC) | Quaternary ammonium salt catalyst | Increased reaction rate, improved yield, mild conditions |

| Strong Base/Aprotic Solvent | NaH in DMF or THF | Efficient phenoxide formation |

| Microwave-Assisted Synthesis | Microwave irradiation | Drastically reduced reaction times |

Synthesis of Structurally Related Nitrophenetole Analogs

The synthetic methodologies for this compound can be extended and adapted for the preparation of more complex, structurally related analogs, which are of interest in medicinal chemistry and materials science.

Synthesis of 3-Arylated-4-Nitrophenols via Cycloaddition/Aromatization

The direct arylation of 4-nitrophenol at the 3-position is challenging due to the directing effects of the hydroxyl and nitro groups. A novel and effective approach to synthesize 3-arylated-4-nitrophenols involves a one-pot, metal-free cycloaddition/aromatization sequence. tdcommons.orgorganic-chemistry.org This method utilizes a Diels-Alder reaction between a β-nitrostyrene derivative and Danishefsky's diene. tdcommons.orgorganic-chemistry.org The reaction initially forms a cyclohexene (B86901) adduct, which is then hydrolyzed in situ to a 3-arylated-5-methoxy-4-nitrocyclohexanone. tdcommons.orgorganic-chemistry.org

The subsequent and final step is an oxidative aromatization . Heating the cyclohexanone (B45756) intermediate with a catalytic amount of iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO) leads to the formation of the desired 3-arylated-4-nitrophenol. tdcommons.orgorganic-chemistry.org This protocol is highly versatile as the aryl group at the 3-position can be easily varied by starting with different substituted β-nitrostyrenes. tdcommons.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Key Steps | Product |

| β-Nitrostyrene | Danishefsky's diene | Diels-Alder reaction, Hydrolysis, Oxidative Aromatization | 3-Arylated-4-nitrophenol |

Optimization of Nitrophenetole Isomer Synthesis (e.g., 2-Ethoxy-4-nitrophenol)

The synthesis of specific nitrophenetole isomers, such as 2-ethoxy-4-nitrophenol (B1581399), requires careful control of reaction conditions to ensure the correct placement of functional groups. This compound can be synthesized by the nitration of 2-ethoxyphenol. Research has focused on optimizing this nitration step to maximize yield and minimize byproducts. nih.govchemicalbook.com

One study compared different nitrating agents for the synthesis of 2-ethoxy-4-nitrophenol from 2-ethoxyphenol. nih.govchemicalbook.com It was concluded that using ferric nitrate as a catalyst for the nitration reaction provided the optimal results in terms of yield and reduced formation of byproducts. nih.govchemicalbook.com The optimized process using ferric nitrate as the catalyst for nitrification resulted in a yield of 55.48%. nih.govchemicalbook.com Another synthetic route involves using dinitrogen pentoxide (N₂O₅) in 1,2-dichloroethane, which has been shown to produce 2-ethoxy-4-nitrophenol (referred to as 2-hydroxy-5-nitrophenylether in the source) from o-hydroxyphenylethyl ether with a reported purity of 98.42% and a yield of 96.08%. These optimized methods provide efficient pathways to specific isomers that are not easily accessible through direct nitration of the parent phenetole.

| Starting Material | Nitrating System | Yield | Reference |

| 2-Ethoxyphenol | Ferric nitrate (catalyst) | 55.48% | nih.govchemicalbook.com |

| o-Hydroxyphenylethyl ether | Dinitrogen pentoxide in 1,2-dichloroethane | 96.08% |

Green Chemistry Approaches in this compound Synthesis

The pursuit of environmentally benign chemical processes has led to the development of several green synthetic methodologies applicable to the production of this compound. Traditional synthesis, often relying on the Williamson ether synthesis, typically involves the reaction of 4-nitrophenol with an ethylating agent in the presence of a strong base and volatile organic solvents. Green chemistry approaches aim to mitigate the environmental impact of this process by utilizing alternative energy sources, employing efficient catalytic systems, and replacing hazardous solvents. These methods not only reduce waste and energy consumption but also can enhance reaction rates and yields.

Key green strategies for the etherification of phenols, which are directly applicable to this compound synthesis, include the use of microwave irradiation, ultrasound assistance, phase-transfer catalysis (PTC), and ionic liquids (ILs) as alternative reaction media. These techniques address several core principles of green chemistry, such as energy efficiency, use of catalysts over stoichiometric reagents, and the use of safer solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times, increased product yields, and fewer side products compared to conventional heating methods. orientjchem.org This technique is particularly effective for the Williamson ether synthesis.

In a relevant study, a rapid and environmentally friendly microwave-assisted nitration of phenol to produce para-nitrophenol was achieved in just one minute with a high yield of 89%, demonstrating the potential of microwaves to enhance related synthetic steps. orientjchem.org While a direct protocol for the microwave-assisted synthesis of this compound from 4-nitrophenol is not extensively detailed, the synthesis of the analogous compound 1-(benzyloxy)-4-nitrobenzene has been successfully performed. This reaction, combining microwave heating and ultrasound irradiation, proceeds efficiently without the need for phase-transfer catalysts, which are often required in conventional methods. researchgate.net

Table 1: Comparison of Conventional vs. Microwave/Ultrasound-Assisted Synthesis of a 4-Nitrophenol Ether Derivative

| Parameter | Conventional Method (Heating) | Combined Microwave & Ultrasound Method |

|---|---|---|

| Reactants | 4-Nitrophenol, Benzyl Chloride, K2CO3 | 4-Nitrophenol, Benzyl Chloride, K2CO3 |

| Solvent | Acetone | None (Solvent-free) |

| Catalyst | Phase-Transfer Catalyst (Often required) | None |

| Reaction Time | Several hours | Minutes |

| Energy Source | Oil bath / Heating mantle | Microwave Irradiation & Ultrasonic Bath |

| Yield | Variable, often lower without PTC | High |

Data extrapolated from studies on Williamson ether synthesis and the synthesis of 1-(benzyloxy)-4-nitrobenzene. researchgate.netrsc.org

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique source of energy through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. Ultrasound is particularly beneficial for heterogeneous reactions, as it improves mass transfer between phases. nih.gov

The combination of ultrasound with microwave irradiation has been shown to be a highly effective, green method for conducting the Williamson ether synthesis in the absence of phase-transfer catalysts. rsc.org This dual-energy input approach offers a synergistic effect, where microwaves provide efficient bulk heating and ultrasound facilitates mixing and mass transport at the interface of immiscible reactants. Furthermore, ultrasound has been successfully used to synthesize various complex heterocyclic molecules, demonstrating its broad applicability and efficiency in promoting reactions under mild conditions, often with reduced reaction times and improved yields compared to conventional heating. nih.govmdpi.com

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). biomedres.us In the context of this compound synthesis, the sodium or potassium salt of 4-nitrophenol is typically insoluble in the organic phase containing the ethylating agent. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide anion from the aqueous or solid phase into the organic phase, where it can react. jk-sci.com This method avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents like DMSO or DMF. biomedres.usjk-sci.com

A patented process for the preparation of the isomer o-nitrophenetole from o-nitrochlorobenzene and ethanol highlights the industrial applicability of PTC. This process achieves high yields by carefully controlling the reaction temperature and the concentration of ethanol in the presence of a quaternary ammonium salt catalyst in an aqueous alkali metal hydroxide (B78521) solution. google.com These conditions are directly translatable to the synthesis of this compound from 4-nitrophenol and an ethylating agent.

Table 2: Representative Conditions for Phase-Transfer Catalyzed Synthesis of Nitrophenetole

| Parameter | Condition |

|---|---|

| Starting Material | o-Nitrochlorobenzene (for o-nitrophenetole) |

| Reagent | Ethanol |

| Base | 40-70% aqueous alkali metal hydroxide solution |

| Catalyst | Quaternary ammonium salt (e.g., Tetrabutylammonium bromide) |

| Temperature | 50-80 °C |

| Key Feature | Enables reaction between immiscible reactants under milder conditions |

Data based on the patented synthesis of o-nitrophenetole. google.com

Synthesis in Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "designer solvents" due to their tunable properties. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive green alternatives to volatile organic solvents. researchgate.net

For the Williamson ether synthesis, ionic liquids can act as both the solvent and a promoter of the reaction. Studies have shown that the etherification of phenols proceeds efficiently in room-temperature ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br). The ionic liquid medium facilitates the reaction, and a key advantage is the ease of product separation and the potential for recycling and reusing the solvent/catalyst system, which aligns with green chemistry principles. researchgate.net

Table 3: Williamson Ether Synthesis of Phenolic Ethers in an Ionic Liquid

| Parameter | Condition |

|---|---|

| Reactants | Phenol, Alkyl Halide |

| Base | Potassium hydroxide |

| Solvent/Promoter | 1-butyl-3-methylimidazolium bromide ([bmim]Br) |

| Temperature | 60 °C |

| Key Advantage | Recyclable solvent, simple product extraction |

Data based on a general procedure for the synthesis of phenolic ethers in ionic liquids. researchgate.net

Chemical Reactivity and Transformation Studies of 4 Nitrophenetole

Reduction Reactions of the Nitro Group

The conversion of the nitro group in 4-nitrophenetole to an amino group is a key transformation, often serving as a model reaction in catalysis research. This reduction can be achieved through several methods, including catalytic hydrogenation and electrochemical processes.

Catalytic Hydrogenation Mechanisms (e.g., Palladium, Platinum, Gold Nanoparticles)

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. The efficiency and mechanism of this reaction are heavily influenced by the choice of catalyst, with nanoparticles of noble metals like palladium, platinum, and gold being particularly effective. mdpi.comrsc.org

The general mechanism for the catalytic reduction of a nitro group to an amine is understood to proceed through a series of intermediates. The process typically begins with the reduction of the nitroarene to a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632), and finally to the corresponding aniline (B41778). acs.org

Palladium (Pd) Nanoparticles: Palladium-based catalysts, often supported on materials like graphene or carbon, exhibit high activity and stability in the hydrogenation of nitrophenols. rsc.orgmdpi.com The high catalytic activity is attributed to the strong dispersion effect of the support for the palladium nanoparticles and the good adsorption ability for the nitroaromatic compound. rsc.org The reaction kinetics, in the presence of a reducing agent like sodium borohydride (B1222165) in large excess, can often be described by a pseudo-first-order model with respect to the nitrophenol. rsc.org

Platinum (Pt) Nanoparticles: Platinum nanoparticles are also highly effective catalysts for the hydrogenation of nitroarenes. rsc.org The catalytic activity can be influenced by the shape of the nanoparticles and the support material used. rsc.orgresearchgate.net For instance, studies on 4-nitrophenol (B140041) hydrogenation have shown that pseudo-tetrahedral platinum nanoparticles can exhibit superior activity compared to cubic ones. rsc.orgresearchgate.net The kinetics of these reactions are often analyzed using the Langmuir-Hinshelwood model, which involves the adsorption of both the nitro compound and the hydrogen source onto the catalyst surface. rsc.orgresearchgate.net The apparent activation energy of the reaction can also be affected by the nanoparticle shape and the support. rsc.orgresearchgate.net

Gold (Au) Nanoparticles: Gold nanoparticles are highly active catalysts for hydrogenation reactions due to their unique electronic and catalytic properties at the nanoscale. researchgate.net Unlike bulk gold, which is chemically inert, gold nanoparticles can facilitate electron transfer processes. researchgate.net The catalytic activity of gold nanoparticles in the reduction of 4-nitrophenol has been shown to be size-dependent, with an optimal particle size for maximum activity. nih.gov The reaction typically follows first-order kinetics. researchgate.net

A common feature observed in the catalytic reduction of nitrophenols is the presence of an "induction period," an initial phase where the reaction appears to be delayed. acs.orgacs.org Research has revealed that this induction period is directly linked to the presence of dissolved oxygen in the reaction medium. acs.orgnih.gov

The induction period is the time required for the concentration of dissolved oxygen to decrease to a critical level, which is dependent on the specific catalyst used (e.g., Au, Ag, or Pd nanoparticles). acs.orgnih.gov During this time, the reaction product, 4-aminophenol (B1666318), can be re-oxidized back to the starting material, 4-nitrophenolate (B89219), by dissolved oxygen in the presence of the catalyst. acs.orgnih.gov This side reaction effectively masks the progress of the main reduction reaction until the dissolved oxygen is consumed. nd.edu Once the dissolved oxygen is depleted, the reduction to 4-aminophenol proceeds without this back-reaction, and the concentration of the product begins to increase. acs.org It has been demonstrated that the induction period can be controlled by manipulating the amount of dissolved oxygen, for instance, by eliminating it, extending it, or even creating multiple induction periods within a single reaction. acs.orgnih.gov

A proposed mechanism for the induction period involves a cycle where 4-nitrophenol is reduced to 4-aminophenol on the catalyst surface. The 4-aminophenol then desorbs and reacts with dissolved oxygen, converting it back to 4-nitrophenol, which can then re-adsorb onto the catalyst. This cycle continues until the dissolved oxygen is consumed by a reaction with the reducing agent, such as borohydride. nd.edu

When using reducing agents like sodium borohydride (NaBH₄) for the catalytic reduction of this compound, a competitive reaction, the hydrolysis of borohydride, also occurs. mdpi.comnih.gov This hydrolysis reaction produces hydrogen gas and competes with the reduction of the nitro compound for the catalyst's active sites. mdpi.com

Studies have shown an inverse relationship between a catalyst's efficiency for borohydride hydrolysis and its efficiency for 4-nitrophenol reduction. mdpi.comnih.gov Catalysts that are highly active for one reaction tend to be less active for the other. mdpi.comnih.gov For example, with platinum nanoparticles, it is suggested that the reduction proceeds primarily through surface-adsorbed hydrogen atoms generated from borohydride hydrolysis. nih.gov In contrast, for silver and gold nanoparticles, the rate constants for 4-nitrophenol reduction are significantly higher than for borohydride hydrolysis, indicating that the reduction likely does not proceed mainly via adsorbed hydrogen. mdpi.comnih.gov

| Catalyst | Relative Activity in 4-Nitrophenol Reduction | Relative Activity in Borohydride Hydrolysis |

| Ag | High | Low |

| Au | High | Low |

| Pt | Low | High |

| Ag-Pt (9:1 alloy) | Very High | Low |

This table provides a qualitative comparison based on findings from competitive reaction studies. mdpi.comnih.gov

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers an alternative route for the hydrogenation of nitrophenols. This approach, typically carried out in a ball mill, has been shown to be an effective and potentially greener method compared to traditional solution-based reactions. rsc.org

In a mechanochemical setup, the hydrogenation of 4-nitrophenol can be performed using a catalyst like palladium on carbon (Pd/C) and a hydrogen source. rsc.org One method involves the flow of hydrogen gas through the reactor at ambient temperature and pressure. rsc.org An interesting aspect of this approach is the ability to perform a one-pot synthesis where hydrogenation and subsequent acetylation to form paracetamol can occur simultaneously by introducing acetic anhydride. rsc.org This simultaneous process can enhance the selectivity towards the desired product by minimizing side reactions of the intermediate 4-aminophenol. rsc.org

Mechanochemical methods have demonstrated superior yields and process mass intensity compared to traditional stirred tank hydrogenations. rsc.org The absence of a solvent and the use of continuous hydrogen flow can also improve the safety profile of the process. rsc.org

Electrochemical Reduction Pathways

The electrochemical reduction of this compound provides a clean and controllable alternative to chemical methods for its transformation into 4-aminophenol. mdpi.com This process involves the direct transfer of electrons to the this compound molecule at the surface of an electrode, leading to the reduction of the nitro group.

The efficiency and pathway of the electrochemical reduction are highly dependent on several factors, including the electrode material, pH of the electrolyte, temperature, and the applied potential. mdpi.comrsc.org Gold and silver have been identified as particularly effective electrode materials because they exhibit high electrocatalytic activity for the reduction of 4-nitrophenol while having a low capacity for the competing hydrogen evolution reaction. mdpi.com

In acidic media, the reduction of 4-nitrophenol to 4-aminophenol is favored. mdpi.com The general mechanism involves a four-electron, four-proton transfer process. acs.org However, the specific mechanism can change with temperature. rsc.org Studies in dimethylformamide (DMF) at gold microdisk electrodes have shown that at all temperatures, 4-nitrophenol is initially reduced to its radical anion. This is followed by a rapid protonation by the parent molecule to form a radical species. rsc.orgrsc.org Above 25 °C, this radical species can undergo further electrochemical reduction at the gold electrode. rsc.org

The electrochemical process can be monitored using techniques like cyclic voltammetry, which reveals an irreversible reduction peak corresponding to the conversion of the 4-nitrophenyl group to a 4-aminophenyl group. researchgate.net

| Parameter | Influence on Electrochemical Reduction |

| Electrode Material | Gold and silver show high electrocatalytic activity for 4-nitrophenol reduction and low activity for hydrogen evolution. mdpi.com |

| pH | Acidic conditions (e.g., pH 2) favor the clean reduction to 4-aminophenol. mdpi.com The reduction peak current is often optimal around neutral pH. acs.org |

| Temperature | Higher temperatures can favor the reduction but also increase hydrogen evolution. mdpi.com The reaction mechanism can change with temperature. rsc.org |

| Applied Potential | The potential must be carefully selected to be in the range for 4-nitrophenol reduction but before the onset of significant hydrogen evolution. mdpi.com |

Intermediate Species Formation (e.g., 4-Nitrosophenol)

During the reduction of this compound, several intermediate species are formed before the final product, 4-aminophenetole, is obtained. One of the key and relatively stable intermediates identified is 4-nitrosophenol (B94939). acs.org

The formation of 4-nitrosophenol as an intermediate has been supported by mass spectrometry and UV-vis spectroscopy measurements. acs.org The commonly accepted pathway for the reduction of nitroarenes involves the initial two-electron reduction of the nitro group to a nitroso group. acs.org This nitroso intermediate is then further reduced to a hydroxylamine, which finally undergoes another reduction to form the amine. acs.org

The presence of dissolved oxygen can influence the fate of the 4-nitrosophenol intermediate. It has been proposed that dissolved oxygen can oxidize 4-nitrosophenol, potentially reforming the starting 4-nitrophenol. acs.org This oxidation of the intermediate contributes to the observed induction period in catalytic reductions. acs.org

The formation of 4-nitrosophenol can also be achieved through direct nitrosation of phenol (B47542) using reagents like dinitrogen trioxide. googleapis.com

Oxidative Degradation Mechanisms

The oxidative degradation of aromatic compounds like this compound in aqueous environments is a critical area of study, particularly concerning environmental remediation. The primary mechanism often involves highly reactive species such as hydroxyl radicals (•OH).

While specific studies on this compound are limited, the reaction mechanism can be inferred from its close structural analog, 4-Nitrophenol (4-NP). In aqueous media, the degradation is initiated by the electrophilic addition of a hydroxyl radical to the aromatic ring. researchgate.netresearchgate.net The •OH radical is a potent, non-selective oxidant that reacts rapidly with a wide range of organic compounds. scribd.com

The reaction with this compound would proceed via the attack of the •OH radical on the electron-rich positions of the benzene (B151609) ring. The ethoxy group (-OC2H5) is an activating, ortho-, para-directing group, while the nitro group (-NO2) is a deactivating, meta-directing group. Due to the combined directing effects, the hydroxyl radical preferentially adds to the positions ortho to the ethoxy group (C2 and C6). researchgate.netresearchgate.net This addition forms a transient hydroxycyclohexadienyl radical intermediate. rsc.org Another possible, though less favored, site of attack is the carbon atom bearing the nitro group (ipso-substitution). researchgate.net

The reaction rate and pathways can be influenced by the pH of the medium. For the analogous 4-nitrophenol, studies have shown different product yields at varying pH levels, which relates to the protonated or deprotonated state of the molecule. researchgate.netcopernicus.org

Following the initial hydroxyl radical attack, the resulting hydroxycyclohexadienyl radical intermediate can undergo several reactions, leading to a variety of byproducts. In the presence of oxygen, the intermediate can form a peroxyl radical. rsc.org This radical can then undergo further reactions, including elimination and ring-opening, to form various degradation products.

Based on studies of 4-nitrophenol, a key byproduct expected from the oxidation of this compound is 4-Nitrocatechol (B145892) . researchgate.netresearchgate.net The formation of 4-Nitrocatechol from 4-nitrophenol is a known pathway in its degradation. wikipedia.org This hydroxylation product arises from the oxidation of the aromatic ring. Other potential byproducts include various hydroxylated and ring-opened species, eventually leading to mineralization into smaller organic acids, CO2, and water. nih.gov For instance, the oxidation of 4-nitrophenol has been shown to yield products like hydroquinone (B1673460) and, through further degradation, low molecular weight organic acids such as formic and acetic acid. rsc.orgnih.gov The degradation of p-nitrophenol can also lead to the formation of p-benzoquinone through oxidation by •OH radicals. acs.org

Table 1: Potential Oxidative Byproducts of this compound

| Byproduct Name | Chemical Formula | Formation Pathway (Inferred from 4-Nitrophenol) |

|---|---|---|

| 4-Nitrocatechol | C6H5NO4 | Hydroxylation of the aromatic ring ortho to the ethoxy group. |

| Hydroquinone | C6H6O2 | Displacement of the nitro group and subsequent oxidation. |

| p-Benzoquinone | C6H4O2 | Oxidation of the intermediate radicals. |

| Formic Acid | CH2O2 | Ring-opening and subsequent oxidation. |

| Acetic Acid | C2H4O2 | Ring-opening and subsequent oxidation. |

Aromatic Substitution and Functionalization Reactions

The reactivity of the this compound aromatic ring in substitution and functionalization reactions is dictated by the interplay of the activating ethoxy group and the deactivating nitro group.

Direct electrophilic alkylation and acylation (often a precursor to esterification) on the this compound ring, such as Friedel-Crafts reactions, are generally not feasible. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack, making such reactions very difficult to achieve.

However, functionalization can be achieved through other means. The synthesis of ethers (alkylation) and esters (esterification) typically involves using the corresponding phenol as a starting material. For example, this compound itself is prepared by the alkylation of 4-Nitrophenol with an ethyl halide. prepchem.com Similarly, nitrophenyl esters are synthesized by the esterification of a nitrophenol with a carboxylic acid or its derivative. smolecule.comrsc.org

Further nitration of this compound is an example of electrophilic aromatic substitution. The existing nitro group is strongly deactivating and meta-directing, while the ethoxy group is strongly activating and ortho-, para-directing. Since the para position is already occupied by the nitro group, the directing effects of the ethoxy group will guide the incoming electrophile (the nitronium ion, NO2+) to the ortho positions (C2 and C6).

The reaction, typically carried out with a mixture of nitric acid and sulfuric acid, would yield 2,4-dinitrophenetole . The nitration of similar compounds like 4-nitrophenol to 2,4-dinitrophenol (B41442) is a well-documented process. researchgate.netnih.gov It is important to control the reaction conditions, as nitrations can be highly exothermic and may lead to over-nitration, potentially forming explosive compounds like 2,4,6-trinitrophenol (picric acid) from phenol. reddit.com

Table 2: Nitration of this compound

| Reactant | Reagents | Major Product | Reaction Type |

|---|---|---|---|

| This compound | HNO3 / H2SO4 | 2,4-Dinitrophenetole | Electrophilic Aromatic Substitution |

The amino derivative of this compound is p-phenetidine (B124905) (4-ethoxyaniline), which is formed by the reduction of the nitro group. This primary aromatic amine can undergo diazotization, a process that converts it into a diazonium salt. unacademy.combyjus.com The reaction is typically performed by treating p-phenetidine with nitrous acid (HNO2), generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). google.com

The resulting p-ethoxyphenyl diazonium salt is a versatile intermediate. It can readily participate in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. wikipedia.orgorganic-chemistry.org In these reactions, the diazonium ion acts as an electrophile, substituting onto the activated aromatic ring of the coupling partner, usually at the para position. wikipedia.orglibretexts.org This reaction results in the formation of brightly colored azo compounds, which are widely used as dyes. youtube.com For example, coupling the diazonium salt of p-phenetidine with β-naphthol would produce a vibrant azo dye. wikipedia.org

Spectroscopic and Advanced Analytical Characterization of 4 Nitrophenetole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-Nitrophenetole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectroscopy, the aromatic protons of this compound exhibit a characteristic splitting pattern. The protons on the benzene (B151609) ring that are ortho to the nitro group are deshielded and appear as a doublet at a higher chemical shift (downfield) around 8.18 ppm. The protons ortho to the ethoxy group are more shielded and resonate as a doublet at a lower chemical shift (upfield) around 6.94 ppm. The ethoxy group itself gives rise to two signals: a quartet around 4.13 ppm for the methylene (B1212753) (-CH₂) protons, coupled to the adjacent methyl protons, and a triplet around 1.46 ppm for the terminal methyl (-CH₃) protons, coupled to the methylene protons. chemicalbook.comguidechem.com

¹³C NMR spectroscopy provides further structural confirmation by identifying each unique carbon atom in the molecule. The carbon atom attached to the nitro group is significantly deshielded, as are the carbons in the aromatic ring. The carbons of the ethoxy group appear in the more shielded (upfield) region of the spectrum. guidechem.comrsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ chemicalbook.comguidechem.com

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Aromatic H (ortho to -NO₂) | 8.18 | Doublet (d) | 8.4 Hz |

| Aromatic H (ortho to -OC₂H₅) | 6.94 | Doublet (d) | 8.4 Hz |

| Methylene (-OCH₂-) | 4.13 | Quartet (q) | 7.0 Hz |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. In electron ionization (EI) mass spectrometry, this compound is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound shows a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 167, corresponding to its molecular weight. chemicalbook.comnih.gov The fragmentation pattern provides valuable structural information. A prominent peak is observed at m/z 139, which results from the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement. Another significant fragment appears at m/z 109, corresponding to the loss of the entire nitro group (NO₂) followed by the loss of ethylene. chemicalbook.comnih.gov

Table 2: Key Mass Spectrometry Fragmentation Data for this compound (EI-MS) chemicalbook.comnih.gov

| m/z | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 167 | High | [C₈H₉NO₃]⁺ (Molecular Ion) |

| 139 | Very High | [M - C₂H₄]⁺ |

| 109 | Moderate | [M - NO₂ - C₂H₄]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. guidechem.comnih.gov The most distinctive are the strong asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), which typically appear near 1510-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. The C-O-C ether linkage is identified by its characteristic stretching vibrations. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹. Vibrations corresponding to the C=C bonds of the aromatic ring are found in the 1400-1600 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information. nih.gov As a non-linear optical phenomenon, Raman scattering reveals vibrational energy levels and is a valuable tool for structural elucidation. nsf.govacs.org For aromatic nitro compounds, the symmetric stretch of the nitro group is often a very strong and easily identifiable band in the Raman spectrum. nsf.gov

Table 3: Characteristic IR Absorption Bands for this compound guidechem.comnih.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1520 | Asymmetric Stretch | Nitro (-NO₂) |

| ~1345 | Symmetric Stretch | Nitro (-NO₂) |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl Ether |

| ~3100 | C-H Stretch | Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is a powerful tool for both quantitative analysis and monitoring the progress of reactions involving this compound. The absorption of UV-Vis light promotes electrons from lower energy orbitals to higher energy orbitals. The primary transitions observed for aromatic nitro compounds are π → π* and n → π*. pharmatutor.orgslideshare.netyoutube.com

This compound exhibits a strong absorption maximum (λ_max) in the ultraviolet region. In a nonpolar solvent like hexane, the λ_max is observed at approximately 295 nm, which is attributed to the π → π* electronic transition of the nitro-substituted benzene ring. nih.gov

UV-Vis spectroscopy is particularly useful for reaction monitoring, as the absorbance at a specific wavelength is directly proportional to the concentration of the absorbing species. spectroscopyonline.com For instance, in reactions where this compound is reduced to 4-Aminophenetole, the disappearance of the reactant's characteristic absorption peak and the appearance of the product's peak can be tracked over time. This is analogous to the well-studied reduction of 4-Nitrophenol (B140041), where the yellow-colored 4-nitrophenolate (B89219) ion (formed in basic solution with λ_max ~400 nm) is converted to the colorless 4-aminophenol (B1666318) (λ_max ~300 nm), allowing for straightforward kinetic analysis. researchgate.netresearchgate.netresearchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures, quantifying its concentration, and identifying its degradation or reaction products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for studying the degradation of this compound. The method allows for the separation, identification, and quantification of the parent compound and its various degradation products in a liquid sample.

In a typical degradation study, samples are taken at different time intervals and injected into the HPLC system. A reversed-phase C18 column is commonly used for separating nitrophenolic compounds. frontiersin.orgnih.govnih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as methanol (B129727) or acetonitrile. frontiersin.orgnih.govchromatographyonline.com A UV-Vis detector is used to monitor the column effluent, set at the absorption maximum of this compound or its expected products. nih.govmdpi.com By comparing the retention times and peak areas to those of known standards, the concentration of each component can be determined over time, providing detailed kinetic information about the degradation process. frontiersin.orgnih.gov For example, in photocatalytic degradation studies of the related 4-Nitrophenol, HPLC has been used to track the decrease of the initial compound and the transient formation of intermediates like 4-nitrobenzene-1,2-diol before their complete mineralization. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds, making it well-suited for identifying the products of this compound reactions or degradation, provided the products are thermally stable. researchgate.net

In GC-MS analysis, the sample mixture is first vaporized and separated based on boiling point and polarity in the gas chromatograph. As each separated component elutes from the GC column, it enters the mass spectrometer, which serves as a highly specific detector. nih.gov The MS generates a mass spectrum for each component, providing a molecular "fingerprint" that allows for definitive identification by comparing it to spectral libraries. nih.gov GC-MS has been used to identify degradation intermediates of similar compounds, such as methylhydroquinone (B43894) from 3-methyl-4-nitrophenol (B363926). frontiersin.org For this compound itself, GC-MS analysis confirms its identity with a specific retention time and a mass spectrum featuring the characteristic molecular ion at m/z 167 and key fragments at m/z 139 and 109. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific research focused on the electrochemical sensing and detection methodologies for the compound This compound . The existing body of research extensively covers the electrochemical detection of the closely related compound, 4-Nitrophenol (4-NP) , but does not provide specific data or methodologies for this compound.

Therefore, the requested article, with its detailed outline on modified electrode applications and nanomaterial-enhanced detection specifically for this compound, cannot be generated with scientific accuracy. The search results consistently yield information on 4-Nitrophenol, which, while structurally similar, is a distinct chemical compound with different properties. Presenting data for 4-Nitrophenol as if it were for this compound would be inaccurate.

Should you be interested in an article on the well-documented electrochemical detection of 4-Nitrophenol , the information is readily available to fulfill a similar request for that compound.

Computational Chemistry and Theoretical Modeling of 4 Nitrophenetole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Nitrophenetole. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for the molecule, yielding detailed information about its electronic structure, geometry, and vibrational dynamics. researchgate.net These calculations are typically performed using various basis sets, such as 6-311++G(d,p), which determine the accuracy of the results. researchgate.net

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capacity. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic or electron-accepting nature. wikipedia.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive, whereas a larger gap implies greater stability. wikipedia.org

For this compound, the electronic structure is influenced by two key functional groups: the electron-donating ethoxy (-OCH2CH3) group and the strongly electron-withdrawing nitro (-NO2) group. The ethoxy group increases the electron density on the aromatic ring, raising the energy of the HOMO. The nitro group withdraws electron density, lowering the energy of the LUMO. Theoretical calculations, though not extensively published for this specific molecule, would precisely quantify these effects. The analysis of the orbital composition typically shows the HOMO density localized more towards the phenoxy part of the molecule, while the LUMO density is concentrated around the nitro-substituted aromatic ring, facilitating intramolecular charge transfer upon electronic excitation. scispace.com

Table 1: Conceptual Electronic Properties of this compound This table is based on established principles of computational chemistry. Specific values require dedicated DFT calculations.

| Parameter | Description | Expected Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to ionization potential and electron-donating ability. | Raised by the electron-donating ethoxy group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to electron affinity and electron-accepting ability. | Lowered by the electron-withdrawing nitro group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. Indicates chemical reactivity and the energy of the lowest electronic transition. | The combined effect of the donor and acceptor groups results in a relatively small gap, suggesting significant chemical reactivity. nih.gov |

Computational methods are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed. Diagonalizing this matrix yields the harmonic vibrational frequencies. uit.noq-chem.com

For this compound, theoretical frequency calculations allow for the assignment of specific vibrational modes to the peaks observed in experimental spectra. These assignments are crucial for confirming the molecular structure and understanding the dynamics of its functional groups. Key vibrational modes for this compound include the symmetric and asymmetric stretching of the nitro (NO2) group, the stretching of the C-N bond, the asymmetric and symmetric stretching of the C-O-C ether linkage, and various aromatic C-H and C=C vibrations. researchgate.netslideshare.net Comparing calculated frequencies with experimental data, often available from resources like the NIST Chemistry WebBook, provides validation for the chosen computational method. nih.gov

Table 2: Expected Regions for Key Vibrational Frequencies of this compound This table presents generally accepted wavenumber ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric Stretch | Nitro (NO₂) | 1500 - 1570 |

| Symmetric Stretch | Nitro (NO₂) | 1300 - 1370 |

| Asymmetric Stretch | Aryl Ether (C-O-C) | 1200 - 1275 |

| Symmetric Stretch | Aryl Ether (C-O-C) | 1010 - 1050 |

| Aromatic Stretch | Benzene (B151609) Ring (C=C) | 1450 - 1600 |

| Out-of-Plane Bend | Aromatic C-H (para-substituted) | 810 - 850 |

Theoretical geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. researchgate.net The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral (torsional) angles.

For this compound, a key structural feature is the ethoxy group, which is not rigid. Rotation around the C(ring)-O and O-C(ethyl) bonds can lead to different conformers with varying energies. Conformer analysis involves systematically exploring these rotations to identify all stable isomers and their relative energies. The most stable conformer is typically the one with the lowest calculated energy, which is expected to be the most populated at equilibrium. Computational studies would reveal whether the ethyl group lies in the plane of the benzene ring or is twisted out of the plane to minimize steric hindrance. researchgate.net

Table 3: Key Geometric Parameters for Computational Analysis of this compound This table lists the structural parameters that would be determined through molecular geometry optimization.

| Parameter | Description | Significance |

| C-N Bond Length | The distance between the aromatic carbon and the nitro group nitrogen. | Indicates the strength of the connection and the electronic influence of the nitro group. |

| C-O-C Bond Angle | The angle of the ether linkage. | Defines the geometry of the ethoxy substituent. |

| O-N-O Bond Angle | The angle within the nitro group. | Characterizes the geometry of the nitro group. |

| C-C-O-C Dihedral Angle | The torsional angle defining the orientation of the ethyl group relative to the ring. | Determines the molecule's overall shape and steric profile. |

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, stable intermediates, and high-energy transition states. This allows for the determination of activation energies, which govern the reaction rate, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic.

A significant reaction for this compound is the reduction of its nitro group to an amino group, yielding the industrially important compound p-phenetidine (B124905). Computational studies on related nitroarenes, such as 4-nitrophenol (B140041) and nitrobenzene, have established a multi-step mechanism. researchgate.netacs.orgjiaolei.group A similar pathway is expected for this compound.

The theoretical modeling of this reduction would involve:

Reactant Complex Formation: Modeling the interaction of this compound with a reducing agent (e.g., H2 on a catalyst surface).

Stepwise Reduction: Calculating the structures and energies of intermediates such as the corresponding nitroso (Ar-NO) and hydroxylamine (B1172632) (Ar-NHOH) species.

Transition State Identification: Locating the transition state structure for each step of the reduction process (e.g., O-H bond formation, N-O bond cleavage).

Product Formation: Modeling the final step to form the p-phenetidine product.

Such studies provide a molecule-level understanding of the reaction, which is essential for optimizing catalysts and reaction conditions.

Structure-Activity Relationship (SAR) Modeling for Chemical Properties

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's structural or physicochemical properties with its activity, such as reactivity or toxicity. researchgate.netnih.gov These models are built by analyzing a dataset of compounds and using statistical methods to create a predictive equation.

While specific SAR models featuring this compound are not prominent in the literature, its properties can be analyzed within the broader context of nitroaromatic compounds. researchgate.net To build a QSAR model, this compound would be characterized by a set of molecular descriptors. These can include:

Physicochemical Descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which describes hydrophobicity. PubChem lists a computed XlogP value of 2.5 for this compound, indicating moderate lipophilicity. nih.gov

Electronic Descriptors: Quantum chemical parameters like HOMO/LUMO energies, dipole moment, and atomic charges. These describe the molecule's electronic distribution and susceptibility to electrophilic or nucleophilic attack. nih.gov

Topological Descriptors: Numerical values derived from the molecular graph that encode information about size, shape, and branching.

By incorporating these descriptors into a model, the influence of the ethoxy group (compared to a hydroxyl in 4-nitrophenol or a hydrogen in nitrobenzene) on a specific activity could be quantified. For instance, the ethoxy group increases the molecular size and hydrophobicity compared to 4-nitrophenol, which would be captured by SAR models to predict differences in environmental fate or biological interactions. researchgate.net

Environmental Fate and Remediation Strategies for Nitroaromatic Compounds

Occurrence and Pathways of Release into the Environment

4-Nitrophenetole, much like other nitrophenolic compounds, is not known to occur naturally. cdc.govnih.gov Its presence in the environment is primarily a consequence of human activities. The principal pathways of its release are linked to its production and use in various industrial sectors. It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and pesticides. cdc.govtaylorandfrancis.commdpi.comepa.govnih.gov

Industrial wastewater discharges represent a major point source of this compound contamination. taylorandfrancis.comnih.gov Inadequate treatment of effluents from manufacturing plants can lead to the direct release of this compound into aquatic ecosystems. nih.gov Furthermore, its use in the production of certain pesticides may result in its dispersal into agricultural soils and subsequent runoff into surface and groundwaters. cdc.govmdpi.com Atmospheric release, although considered a minor pathway for less volatile nitrophenols, can occur from manufacturing and processing industries. cdc.govnih.gov

Environmental Persistence and Distribution (Air, Water, Soil, Sediment)

The environmental distribution of this compound is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment. Based on modeling studies of the closely related 4-nitrophenol (B140041), it is predicted that the vast majority of the compound will reside in the water compartment (approximately 94.6%), with smaller fractions in sediment (4.44%) and soil (0.95%), and a negligible amount in the air (0.0006%). nih.govcdc.gov

This distribution pattern is largely due to its moderate solubility in water and relatively low volatility. taylorandfrancis.com In aquatic systems, its fate is influenced by factors such as photolysis and biodegradation. cdc.govnih.gov In soil, this compound is expected to be adsorbed to organic matter and clay particles, which can affect its mobility and bioavailability for degradation. Biodegradation is considered a key process governing its persistence in soil. cdc.govnih.gov The half-life of analogous compounds like 4-nitrophenol can vary significantly depending on environmental conditions, ranging from a few days in topsoil under aerobic conditions to much longer periods in subsoils or anaerobic environments. cdc.govnih.gov

Degradation Pathways and Kinetics

The transformation and ultimate removal of this compound from the environment occur through various degradation pathways, including biological, photochemical, and chemical processes. The efficiency of these pathways is highly dependent on the specific environmental conditions.

Biodegradation Studies (Aerobic vs. Anaerobic Conditions)

Biodegradation is a crucial mechanism for the natural attenuation of this compound in both soil and water. cdc.gov Microbial communities can utilize this compound as a source of carbon and nitrogen, breaking it down into less harmful substances. ethz.ch The rate and extent of biodegradation are significantly influenced by the presence or absence of oxygen.

Under aerobic conditions , microorganisms often employ monooxygenase or dioxygenase enzymes to initiate the degradation of nitroaromatic compounds. ethz.ch For 4-nitrophenol, a common pathway involves the initial oxidation to form hydroquinone (B1673460), with the subsequent release of the nitro group as nitrite (B80452). ethz.ch Studies on 4-nitrophenol have shown that its biodegradation is generally faster under aerobic conditions, with half-lives in topsoil estimated to be between one and three days. cdc.gov In a sequencing batch reactor operating with aerobic-anoxic cycles, high removal efficiency of 4-nitrophenol was achieved when it was the sole carbon source. nih.govcapes.gov.br

Under anaerobic conditions , the primary degradation pathway involves the reduction of the nitro group to an amino group, forming 4-aminophenetole. researchgate.netfrontiersin.org This reductive pathway is often the initial step before the aromatic ring is cleaved. ethz.ch While this transformation reduces the toxicity of the parent compound, the resulting aromatic amines can sometimes be persistent. researchgate.net The degradation rate under anaerobic conditions is generally slower than in aerobic environments. cdc.gov For instance, the half-life of 4-nitrophenol in topsoil under anaerobic conditions is estimated to be around 14 days. cdc.gov

Table 1: Aerobic vs. Anaerobic Biodegradation of Analogous 4-Nitrophenol

| Condition | Primary Initial Step | Key Intermediates | Relative Rate |

|---|---|---|---|

| Aerobic | Oxidation (Monooxygenase/Dioxygenase) | Hydroquinone, Nitrite | Faster |

| Anaerobic | Reduction of Nitro Group | 4-Aminophenol (B1666318) | Slower |

Photolytic Degradation Mechanisms

Photolysis, or the breakdown of compounds by light, is another significant degradation pathway for this compound, particularly in surface waters where sunlight penetration is high. cdc.govnih.gov The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical reactions that break it down.

The mechanisms of photolytic degradation can be complex and may involve direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter. nih.gov The process can lead to the formation of various intermediates. For nitrophenols, photolysis can result in the hydroxylation of the aromatic ring and the eventual mineralization to carbon dioxide and water. The presence of other substances in the water, such as nitrate (B79036) and nitrite ions, can also influence the rate of photolytic degradation. conicet.gov.ar